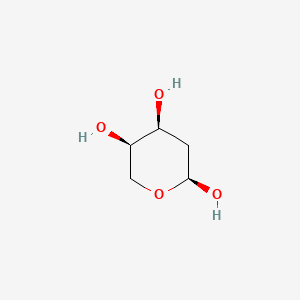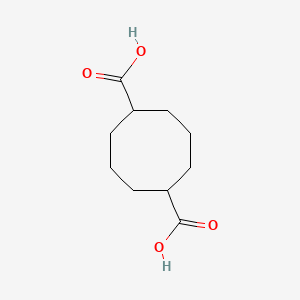
Cyclooctane-1,5-dicarboxylic acid
Übersicht
Beschreibung
Cyclooctane-1,5-dicarboxylic acid is a dicarboxylic acid with the molecular formula C10H16O4 It features a cyclooctane ring with carboxylic acid groups at the 1 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctane-1,5-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene. One common method involves using hydrogen peroxide (H2O2) and a tungsten-based catalyst. The reaction typically proceeds under mild conditions, with the tungsten catalyst facilitating the cleavage of the cyclooctene double bond to form the dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves similar oxidative cleavage processes. The use of environmentally friendly conditions and catalysts is emphasized to ensure high yields and minimal by-products. Electrochemical methods using nitrate salts as anodic mediators have also been explored for the production of dicarboxylic acids from cycloalkenes .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and tungsten-based catalysts are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alcohols and amines are used for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Cyclooctane-1,5-diol.
Substitution: Cyclooctane-1,5-dicarboxylate esters and amides.
Wissenschaftliche Forschungsanwendungen
Cyclooctane-1,5-dicarboxylic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, which are important materials for fibers, plastics, and resins.
Materials Science: The compound’s unique structure makes it a valuable building block for designing new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for cyclooctane-1,5-dicarboxylic acid in chemical reactions involves several steps:
Epoxidation: The initial step involves the formation of an epoxide intermediate.
Hydrolysis: The epoxide is hydrolyzed to form a diol.
Oxidation: The diol undergoes further oxidation to form the dicarboxylic acid.
Baeyer-Villiger Oxidation: This step involves the oxidation of the mono-aldehyde intermediate to form the final dicarboxylic acid product.
Vergleich Mit ähnlichen Verbindungen
Cyclooctane-1,5-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Adipic Acid (Hexanedioic Acid): Commonly used in the production of nylon-6,6.
Sebacic Acid (Decanedioic Acid): Used in the manufacture of plasticizers and lubricants.
Cyclohexane-1,4-dicarboxylic Acid: Another cyclic dicarboxylic acid with applications in polymer chemistry.
Uniqueness: this compound’s larger ring size compared to cyclohexane-1,4-dicarboxylic acid provides different steric and electronic properties, making it suitable for specific applications where other dicarboxylic acids may not be as effective .
Eigenschaften
IUPAC Name |
cyclooctane-1,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHXYGKBCOAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297945 | |
| Record name | cyclooctane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-64-9 | |
| Record name | 1,5-Cyclooctanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclooctane-1,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


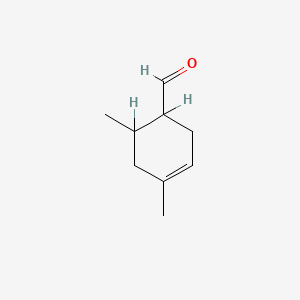
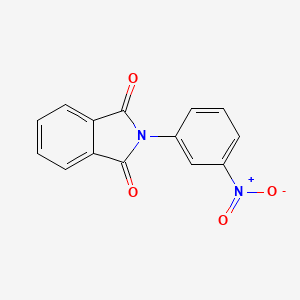
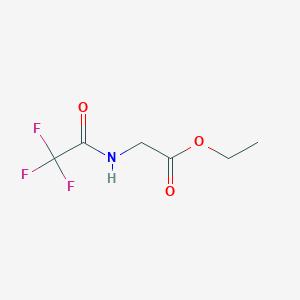
![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)

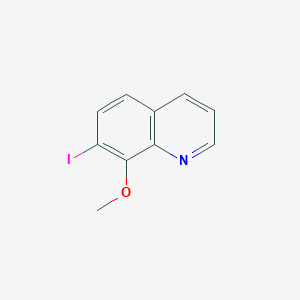
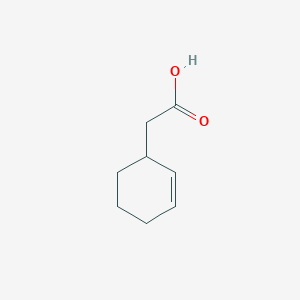

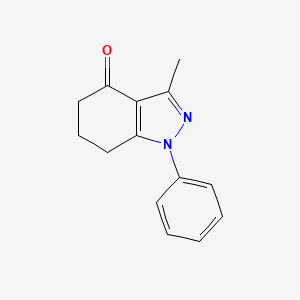

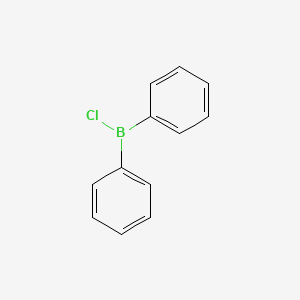
![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)
